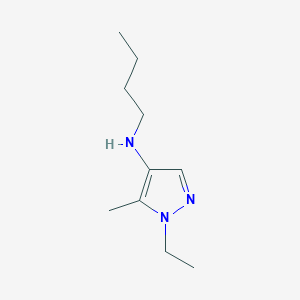![molecular formula C11H12F3NO2 B11728882 1-{2-[3-(Trifluoromethyl)phenyl]-1,3-dioxolan-2-yl}methanamine](/img/structure/B11728882.png)
1-{2-[3-(Trifluoromethyl)phenyl]-1,3-dioxolan-2-yl}methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{2-[3-(Trifluoromethyl)phenyl]-1,3-dioxolan-2-yl}methanamine is an organic compound featuring a trifluoromethyl group attached to a phenyl ring, which is further connected to a dioxolane ring and a methanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[3-(Trifluoromethyl)phenyl]-1,3-dioxolan-2-yl}methanamine typically involves the formation of the dioxolane ring followed by the introduction of the trifluoromethyl group. One common method involves the reaction of 3-(trifluoromethyl)benzaldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. This intermediate is then reacted with methanamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
1-{2-[3-(Trifluoromethyl)phenyl]-1,3-dioxolan-2-yl}methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium trifluoroacetate.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium trifluoroacetate in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can introduce various functional groups into the phenyl ring .
Aplicaciones Científicas De Investigación
1-{2-[3-(Trifluoromethyl)phenyl]-1,3-dioxolan-2-yl}methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-{2-[3-(Trifluoromethyl)phenyl]-1,3-dioxolan-2-yl}methanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The dioxolane ring may facilitate binding to specific enzymes or receptors, modulating their activity and leading to the desired biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Fluoxetine: An antidepressant with a trifluoromethyl group.
Sorafenib: A cancer treatment drug with a trifluoromethyl group.
Celecoxib: An anti-inflammatory drug with a trifluoromethyl group.
Uniqueness
1-{2-[3-(Trifluoromethyl)phenyl]-1,3-dioxolan-2-yl}methanamine is unique due to the combination of the trifluoromethyl group with the dioxolane ring and methanamine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C11H12F3NO2 |
|---|---|
Peso molecular |
247.21 g/mol |
Nombre IUPAC |
[2-[3-(trifluoromethyl)phenyl]-1,3-dioxolan-2-yl]methanamine |
InChI |
InChI=1S/C11H12F3NO2/c12-11(13,14)9-3-1-2-8(6-9)10(7-15)16-4-5-17-10/h1-3,6H,4-5,7,15H2 |
Clave InChI |
GTHOPFUQIAZMAO-UHFFFAOYSA-N |
SMILES canónico |
C1COC(O1)(CN)C2=CC(=CC=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


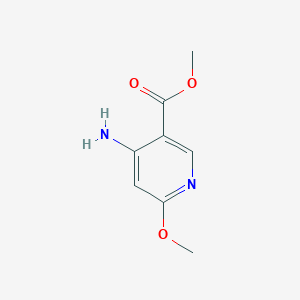

![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11728820.png)
![2-({[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid](/img/structure/B11728828.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11728836.png)

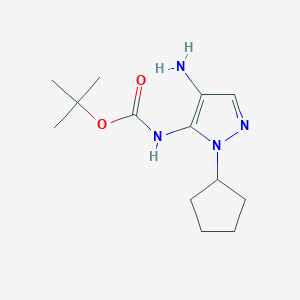
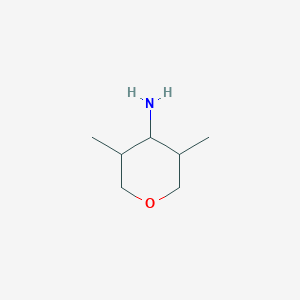
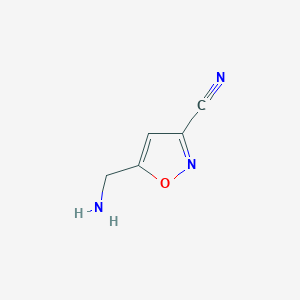
![Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11728863.png)
![2-[(Z)-[(2-chlorophenyl)methylidene]amino]-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B11728874.png)
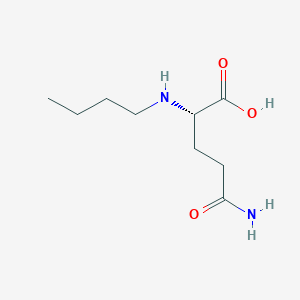
![{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}[(oxolan-2-yl)methyl]amine](/img/structure/B11728887.png)
